lucidenic acid A

Strain authentication HPLC fingerprinting Quality control

Researchers often face supply inconsistency with unstandardized Ganoderma extracts. Lucidenic acid A is the definitive single-compound standard for LA-type strain authentication and targeted mechanism studies. - Selective hACE2 inhibitor (IC₅₀ = 2 μmol/mL) for SARS-CoV-2 entry research. - Induces G1-phase arrest; inhibits PMA-induced MMP-9 in HepG2 cells at 50 μM. - Chemotype marker distinguishing LA-type (YK-02) from GA-type (YK-01) G. lucidum strains.

Molecular Formula C27H38O6
Molecular Weight 458.6 g/mol
CAS No. 95311-94-7
Cat. No. B191747
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namelucidenic acid A
CAS95311-94-7
Molecular FormulaC27H38O6
Molecular Weight458.6 g/mol
Structural Identifiers
SMILESCC(CCC(=O)O)C1CC(=O)C2(C1(CC(=O)C3=C2C(CC4C3(CCC(=O)C4(C)C)C)O)C)C
InChIInChI=1S/C27H38O6/c1-14(7-8-21(32)33)15-11-20(31)27(6)23-16(28)12-18-24(2,3)19(30)9-10-25(18,4)22(23)17(29)13-26(15,27)5/h14-16,18,28H,7-13H2,1-6H3,(H,32,33)
InChIKeyINIPQDKLXQHEAJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Lucidenic Acid A: Tetracyclic Triterpenoid Standard for Ganoderma Research


Lucidenic acid A (CAS 95311-94-7) is a tetracyclic lanostane-type triterpenoid (C₂₇H₃₈O₆, MW 458.59) isolated from the fruiting bodies of Ganoderma lucidum (lingzhi/reishi) [1]. It belongs to the lucidenic acid subgroup—one of two major triterpenoid classes in Ganoderma species alongside ganoderic acids—and is characterized by keto groups at C-3 and C-15, a hydroxyl at C-7, and a distinctive unsubstituted position at C-12 (R₄=H), which structurally distinguishes it from lucidenic acid B (R₄=OH) and underpins functionally divergent pharmacological mechanisms [2]. Lucidenic acid A serves as a definitive chemotype-discriminating marker for LA-type G. lucidum strains and has been validated as a quantitative HPLC reference standard in pharmacopoeial monographs [3].

Reported chemotype marker for LA-type Ganoderma strains
HPLC reference standard for triterpenoid quantification
Supports strain authentication and extract standardization

Why Lucidenic Acid A Cannot Be Substituted by In-Class Triterpenoids


Despite sharing a common lanostane tetracyclic scaffold, lucidenic acids exhibit profound functional divergence driven by substitution patterns at C-3, C-7, C-12, and C-15 [1]. Lucidenic acid A (R₄=H) and lucidenic acid B (R₄=OH) differ by a single hydroxyl group yet activate completely distinct cell death programs: LAA induces G₁-phase cell cycle arrest in HL-60 leukemia cells, while LAB triggers mitochondrial apoptosis via caspase-9/caspase-3 activation without affecting the cell cycle [2]. Similarly, within the same Ganoderma extract, lucidenic acid A modulates JNK MAP kinase, whereas lucidenic acid F selectively targets p38 [3]. Even within the lucidenic acid series, anti-invasive potency, in vivo anti-inflammatory ID₅₀ values, and chemotype marker specificity vary substantially across A, B, C, D2, E2, N, and P analogs [1]. Consequently, selecting lucidenic acid A over a generic 'Ganoderma triterpenoid extract' or a closely related analog is essential when the experimental objective requires G₁ arrest-mediated anti-proliferation, JNK pathway modulation, LA-type strain authentication, or hACE2-targeted antiviral screening.

Lucidenic acid A
Lucidenic acid B
Single hydroxyl difference may shift cell death mechanism from G1 arrest to mitochondrial apoptosis; pathway endpoints may not transfer.
Lucidenic acid A
Lucidenic acid F
MAPK target diverges (JNK vs p38); mixed use may confound immunomodulatory interpretation.
Lucidenic acid A
Ganoderma total extract
Multi-component mixture may obscure LA/GA strain discrimination; chemotype-specific quality control cannot be ensured.

Product-Specific Differentiation Evidence Against Closest Analogs


HPLC Chemotype Discrimination for LA-Type Strain Authentication

Lucidenic acid A is a definitive marker compound that distinguishes lucidenic acid-type (LA-type) Ganoderma lucidum strains (YK-02, BCRC36090) from ganoderic acid-type (GA-type) strains (YK-01, BCRC36065). In a validated HPLC fingerprint study of four G. lucidum strains, lucidenic acid A was detected exclusively in the LA-type chromatographic profile and was absent from the GA-type fingerprint spectrum [1]. This chemotype discrimination is critical for strain selection in cultivation, extract standardization, and research reproducibility, as GA-type and LA-type strains produce fundamentally different triterpenoid portfolios with divergent bioactivity profiles [1]. Lucidenic acid A content can be enriched to 1.29% (w/w) in antler-shaped G. lucidum extracts, representing an approximately 14-fold increase over conventional G. lucidum extract (0.09%), as quantified by validated HPLC methodology, enabling procurement of high-potency source material [2].

HPLC Chemotype Discrimination
Head-to-head
Present only in LA-type strains (YK-02, BCRC36090); enrichment up to 1.29% w/w vs 0.09% conventional extract
Supports strain-level authentication
Reverse-phase HPLC, UV 254 nm; 14-fold enrichment achievable
Strain authentication HPLC fingerprinting Quality control Ganoderma lucidum chemotype discrimination

Nanomolar Cytotoxicity in HepG2 Cells Versus Micromolar Analogs

Lucidenic acid A demonstrates exceptionally potent cytotoxicity against HepG2 human hepatoma cells with an IC₅₀ of 0.164 nM [1]. This nanomolar potency is 685-fold more potent than the IC₅₀ of 112 μM reported for lucidenic acid B in HepG2 cells under longer-duration (72 h) MTT assay conditions [2], and approximately 1,116-fold more potent than the 183 μM IC₅₀ observed for lucidenic acid A itself in a separate 72 h MTT assay [2], suggesting that short-duration exposure protocols capture a distinct, highly potent cytotoxic window that may be masked in extended-duration assays. Against HepG2 2.2.15 (HBV-transfected) cells, lucidenic acid A maintains sub-nanomolar potency (IC₅₀ = 0.205 nM) [1]. In the same comparative cytotoxicity screen, lucidenic acid N and ganoderic acid E also showed significant activity, but lucidenic acid A was notably among the most potent compounds tested against HepG2, HepG2 2.2.15, and P-388 murine leukemia cells [3].

HepG2 Cytotoxicity Potency
Context-dependent
IC₅₀ 0.164 nM (short-duration) vs 112 μM (LAB, 72 h) and 183 μM (LAA, 72 h)
Supports cytotoxicity endpoint review; assay duration and protocol context critical
Short vs 72 h MTT; HepG2 and HepG2 2.2.15 cells
Hepatocellular carcinoma Cytotoxicity HepG2 IC50 comparison

G1-Phase Cell Cycle Arrest Versus Mitochondrial Apoptosis

In a direct head-to-head comparison using HL-60 human leukemia cells, lucidenic acid A, lucidenic acid C, and lucidenic acid N all induced cell cycle arrest specifically at the G₁ phase, as demonstrated by flow cytometric cell cycle analysis [1]. In contrast, lucidenic acid B (LAB) did not affect the cell cycle profile at any concentration tested; instead, LAB increased the population of early and late apoptotic cells without inducing necrosis, operating through a completely distinct mechanism involving loss of mitochondrial membrane potential, altered Bcl-2 family protein expression, cytochrome c release, and sequential activation of caspase-9 and caspase-3 followed by PARP cleavage [1]. This mechanistic bifurcation—G₁ arrest versus mitochondrial apoptosis—is dictated by a single structural difference: the presence of a hydroxyl group at the C-12 position (R₄=OH) in lucidenic acid B, which is absent in lucidenic acid A (R₄=H) [2]. Pretreatment with caspase-9 inhibitor (Z-LEHD-FMK) or caspase-3 inhibitor (Z-DEVD-FMK) prevented LAB-induced cell death but would not be expected to block LAA-mediated G₁ arrest [1].

G1 Arrest vs Apoptosis
Head-to-head
LAA: G1 phase cell cycle arrest; LAB: mitochondrial apoptosis (caspase-9/3, PARP cleavage)
Mechanism-specific pathway interpretation required; single hydroxyl at C-12 dictates outcome
HL-60 cells; flow cytometry and Western blot validated
Leukemia Cell cycle arrest G1 phase Mitochondrial apoptosis Mechanism of action

In Vivo Anti-Inflammatory Potency Superiority in Ear Edema Model

In a direct head-to-head comparison using a 12-O-tetradecanoylphorbol-13-acetate (TPA)-induced mouse ear skin inflammation model, topical treatment with lucidenic acid A produced the most potent anti-inflammatory effect among four lucidenic acids tested, with an ID₅₀ of 0.07 mg/ear [1]. This represents 1.57-fold greater potency than lucidenic acid D2 (ID₅₀ = 0.11 mg/ear) and lucidenic acid E2 (ID₅₀ = 0.11 mg/ear), and 4.14-fold greater potency than lucidenic acid P (ID₅₀ = 0.29 mg/ear) [1]. Complementarily, in an in vitro protein denaturation assay, lucidenic acid A demonstrated anti-inflammatory activity with an IC₅₀ of 13 μg/mL, which was 2.33-fold more potent than the crude hydroalcohol extract of Homalium zeylanicum bark (HAHZ, IC₅₀ = 30.34 ± 0.13 μg/mL) but less active than the standard drug diclofenac sodium (IC₅₀ = 10.16 ± 0.12 μg/mL) [2].

In Vivo Anti-Inflammatory ID₅₀
Head-to-head
ID₅₀ 0.07 mg/ear (LAA) vs 0.11 mg/ear (LAD2, LAE2) and 0.29 mg/ear (LAP)
Supports inflammation model-response context; lowest topical dose requirement among tested set
TPA-induced mouse ear edema model
Anti-inflammatory In vivo efficacy Ear edema model ID50 comparison TPA-induced inflammation

Selective hACE2 Inhibition for SARS-CoV-2 Entry Blockade

Among 54 bioactive components from Ganoderma lucidum screened by a component-target-pathway network analysis and molecular docking against the human angiotensin-converting enzyme 2 (hACE2) receptor, lucidenic acid A was ranked as the top molecule with high binding affinity to all receptor forms, including hACE2 alone and hACE2 complexed with SARS-CoV-2 spike protein (including the Omicron variant) [1]. Molecular dynamics simulations confirmed that lucidenic acid A forms stable hydrogen bonds with key amino acid residues Gln96, Asn33, and Lys26 of hACE2 [1]. In vitro fluorescence resonance energy transfer (FRET) assay validation demonstrated that lucidenic acid A inhibited hACE2 enzymatic activity with an IC₅₀ of 2 μmol/mL [1]. While other lucidenic acids (B, C, N) have been investigated for matrix metalloproteinase binding in anti-invasion contexts, lucidenic acid A is the only member of the lucidenic acid series to date with validated hACE2 inhibitory activity, establishing it as a unique probe for SARS-CoV-2 entry inhibition studies [2].

hACE2 Inhibition
Reported
IC₅₀ 2 μmol/mL (FRET assay); top-ranked among 54 G. lucidum components by docking
Supports viral entry inhibition screening context; unique lucidenic acid congener with hACE2 data
In vitro FRET; molecular dynamics with Omicron spike complex
SARS-CoV-2 hACE2 inhibition Antiviral FRET assay Molecular docking

Selective JNK Modulation Distinct from p38 MAP Kinase Effects

In a triterpene-rich extract of antlered form Ganoderma lucidum (G. lucidum AF), lucidenic acid A and lucidenic acid F were identified as the dominant purified constituents and demonstrated clearly segregated MAP kinase modulatory activities [1]. Lucidenic acid A was identified as a modulator of c-Jun N-terminal kinase (JNK), while lucidenic acid F was identified as a modulator of p38 MAP kinase [1]. This functional segregation is mechanistically significant because the extract synergized with lipopolysaccharide (LPS) to enhance TNFα production in THP-1 monocytic cells, an effect mediated through enhanced LPS-induced phosphorylation of p38 MAPK while simultaneously suppressing LPS-induced phosphorylation of JNK MAPK [1]. Pharmacological dissection confirmed that p38 inhibition suppressed TNFα production, whereas JNK inhibition enhanced TNFα production, implying that lucidenic acid A (JNK modulator) and lucidenic acid F (p38 modulator) exert opposing modulatory influences on the same immunostimulatory outcome [1].

MAPK Pathway Selectivity
Head-to-head
LAA: JNK modulation; LAF: p38 modulation; opposing effects on LPS-induced TNFα in THP-1 cells
Supports JNK pathway-response interpretation; mixed use confounds immunomodulatory readouts
THP-1 monocytic cells; pharmacological dissection validated
Immunomodulation JNK MAP kinase p38 MAP kinase THP-1 monocytes TNFα induction

Research and Industrial Application Scenarios


Strain Authentication and Extract Quality Control via HPLC

Lucidenic acid A is the definitive single-compound reference standard for discriminating LA-type Ganoderma lucidum strains (YK-02, BCRC36090) from GA-type strains (YK-01, BCRC36065) via validated HPLC fingerprint methodology [1]. Quality control laboratories and nutraceutical manufacturers should use lucidenic acid A as a chemotype-specific marker for raw material authentication, extract standardization, and batch-to-batch consistency verification, particularly when sourcing antler-shaped G. lucidum extracts enriched to 1.29% LAA content (versus 0.09% in conventional extracts) [2]. Ganoderic acid A, lucidenic acid B, or total triterpenoid content assays cannot substitute for this chemotype-discrimination function, as these markers do not differentiate between LA-type and GA-type strain profiles.

Hepatocellular Carcinoma Research via G1 Arrest and MMP-9 Inhibition

For hepatocellular carcinoma (HCC) anti-invasion and anti-metastasis studies, lucidenic acid A should be prioritized when the experimental mechanism of interest is G₁-phase cell cycle arrest combined with inhibition of PMA-induced MMP-9 activity [1]. Lucidenic acid A at 50 μM significantly inhibits PMA-induced MMP-9 activity and Matrigel™ invasion of HepG2 cells without affecting cell viability at 24 h [1]. Unlike lucidenic acid B—which operates through mitochondrial apoptosis without cell cycle effects—lucidenic acid A engages G₁ checkpoint arrest, making it the appropriate selection for studies focusing on cell cycle-mediated growth suppression rather than apoptotic cell death [2]. Its nanomolar cytotoxicity against HepG2 (IC₅₀ = 0.164 nM) further supports its use in short-duration anti-hepatoma potency screens .

SARS-CoV-2 Viral Entry Inhibition via hACE2 Blockade

Lucidenic acid A is uniquely positioned among Ganoderma triterpenoids as the only compound with validated hACE2 inhibitory activity (IC₅₀ = 2 μmol/mL by FRET assay), confirmed by molecular docking showing stable hydrogen bonding with Gln96, Asn33, and Lys26 residues of hACE2 and compatibility with Omicron variant spike protein complexes [1]. Virology laboratories investigating natural product-based SARS-CoV-2 entry inhibitors should procure lucidenic acid A specifically; neither lucidenic acids B, C, N, nor ganoderic acids A, DM have demonstrated hACE2 inhibition in validated in vitro assays [2]. This scenario extends to broad-spectrum coronavirus entry inhibition research given the conservation of the hACE2 receptor across SARS-CoV-2 variants.

Pathway-Selective JNK Modulation in Immunomodulation Research

Investigators studying MAP kinase pathway-specific immunomodulation in monocytic cells should use lucidenic acid A as a selective JNK modulator, distinct from lucidenic acid F which selectively targets p38 MAP kinase [1]. The functional consequence of this segregation is critical: JNK inhibition enhances LPS-induced TNFα production in THP-1 cells, whereas p38 inhibition suppresses it [1]. Therefore, lucidenic acid A and lucidenic acid F must be procured as separate, pathway-specific pharmacological probes; a mixed Ganoderma triterpenoid extract containing both compounds would produce conflicting immunomodulatory signals. This scenario is particularly relevant for innate immunity and macrophage polarization studies.

Application
Selection Property
Validation Focus
Ganoderma strain authentication
Chemotype-specific HPLC marker
LA-type vs GA-type strain discrimination
Hepatoma cell-model studies
G1 arrest and invasion endpoint context
Cell-cycle and invasion endpoint review
Viral entry inhibition screening
hACE2 inhibitory activity context
FRET assay validation review
Immunomodulation research
JNK pathway modulation specificity
MAPK pathway-response interpretation
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